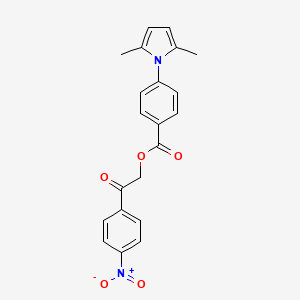
4-(3-(3-(5-Bromo-2-methoxyphenyl)acryloyl)thioureido)benzoic acid
概要
説明
4-(3-(3-(5-Bromo-2-methoxyphenyl)acryloyl)thioureido)benzoic acid is a complex organic compound with the molecular formula C18H15BrN2O4S and a molecular weight of 435.29 g/mol This compound is characterized by the presence of a brominated methoxyphenyl group, an acryloyl group, a thioureido linkage, and a benzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(3-(5-Bromo-2-methoxyphenyl)acryloyl)thioureido)benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Acryloylation: The addition of an acryloyl group to the brominated methoxyphenyl compound.
Thioureido Formation: The reaction of the acryloylated compound with thiourea to form the thioureido linkage.
Benzoic Acid Coupling: The final step involves coupling the thioureido intermediate with a benzoic acid derivative.
Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high throughput and consistent quality.
化学反応の分析
Types of Reactions
4-(3-(3-(5-Bromo-2-methoxyphenyl)acryloyl)thioureido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the acryloyl group to an alcohol.
Substitution: The bromine atom in the methoxyphenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
科学的研究の応用
4-(3-(3-(5-Bromo-2-methoxyphenyl)acryloyl)thioureido)benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 4-(3-(3-(5-Bromo-2-methoxyphenyl)acryloyl)thioureido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through various molecular mechanisms.
類似化合物との比較
Similar Compounds
4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: A hybrid compound with similar structural features but different biological activities.
Methanesulfonic Acid 4-(3-(5-Bromo-2-methoxyphenyl)acryloyl)-phenyl Ester: Another compound with a similar core structure but different functional groups.
Uniqueness
4-(3-(3-(5-Bromo-2-methoxyphenyl)acryloyl)thioureido)benzoic acid is unique due to its combination of a brominated methoxyphenyl group, acryloyl group, thioureido linkage, and benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
特性
IUPAC Name |
4-[[(E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]carbamothioylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O4S/c1-25-15-8-5-13(19)10-12(15)4-9-16(22)21-18(26)20-14-6-2-11(3-7-14)17(23)24/h2-10H,1H3,(H,23,24)(H2,20,21,22,26)/b9-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHAGTZXLNQTLB-RUDMXATFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=CC(=O)NC(=S)NC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C/C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(3-NITROPHENYL)-2-{[5-(PHENOXYMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE](/img/structure/B3512634.png)
![4-({4-[2-(3-chlorophenyl)-2-cyanovinyl]-2-methoxyphenoxy}methyl)benzoic acid](/img/structure/B3512650.png)
![4-{3-[(1,3-DIMETHYL-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]-2,5-DIMETHYL-1H-PYRROL-1-YL}-3-METHYLBENZOIC ACID](/img/structure/B3512658.png)
![2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide](/img/structure/B3512673.png)
![5-{2-[(2-fluorobenzyl)oxy]benzylidene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3512675.png)
![ETHYL 2-{[2-(1,1,3-TRIOXO-1,3-DIHYDRO-2H-1,2-BENZISOTHIAZOL-2-YL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B3512684.png)
![3,3-dimethyl-2-oxobutyl 2-[(2-chloro-6-nitrophenyl)thio]benzoate](/img/structure/B3512694.png)
![4-({4-[2-cyano-2-(4-fluorophenyl)vinyl]-2-methoxyphenoxy}methyl)benzoic acid](/img/structure/B3512697.png)
![(E)-3-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]-2-(4-fluorophenyl)prop-2-enenitrile](/img/structure/B3512702.png)
![3-({[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-2H-chromen-2-one](/img/structure/B3512708.png)
![methyl (5Z)-1-(3,5-dimethylphenyl)-2-methyl-5-[(3-methylthiophen-2-yl)methylidene]-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B3512714.png)
![N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B3512726.png)
